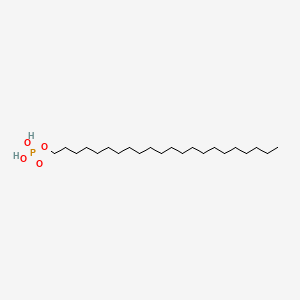![molecular formula C11H13NO2S B13810268 2-Oxazolidinone,4-methyl-4-[2-(3-methyl-2-thienyl)ethenyl]-,(4R)-(9CI)](/img/structure/B13810268.png)
2-Oxazolidinone,4-methyl-4-[2-(3-methyl-2-thienyl)ethenyl]-,(4R)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxazolidinone,4-methyl-4-[2-(3-methyl-2-thienyl)ethenyl]-,(4R)-(9CI) is a heterocyclic organic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure. This compound is part of the oxazolidinone class, which is known for its diverse applications in medicinal chemistry, particularly as antibacterial agents .
Preparation Methods
The synthesis of 2-Oxazolidinone,4-methyl-4-[2-(3-methyl-2-thienyl)ethenyl]-,(4R)-(9CI) typically involves the reaction of methyl isocyanate with ethanolamine to form 4-methyl-2-oxazolidinone, which is then further modified . Industrial production methods often involve the use of high-pressure reactors and specific catalysts to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically leads to the formation of corresponding oxazolidinone derivatives .
Scientific Research Applications
2-Oxazolidinone,4-methyl-4-[2-(3-methyl-2-thienyl)ethenyl]-,(4R)-(9CI) has several scientific research applications:
Mechanism of Action
Similar compounds include other oxazolidinones such as linezolid and tedizolid. Compared to these, 2-Oxazolidinone,4-methyl-4-[2-(3-methyl-2-thienyl)ethenyl]-,(4R)-(9CI) may offer unique advantages in terms of its specific substituents, which can enhance its binding affinity and specificity for bacterial targets .
Comparison with Similar Compounds
- Linezolid
- Tedizolid
- Radezolid
Properties
Molecular Formula |
C11H13NO2S |
|---|---|
Molecular Weight |
223.29 g/mol |
IUPAC Name |
(4R)-4-methyl-4-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2S/c1-8-4-6-15-9(8)3-5-11(2)7-14-10(13)12-11/h3-6H,7H2,1-2H3,(H,12,13)/b5-3+/t11-/m1/s1 |
InChI Key |
CCLSXAIHSIMBRC-JOAKQRRISA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/[C@@]2(COC(=O)N2)C |
Canonical SMILES |
CC1=C(SC=C1)C=CC2(COC(=O)N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


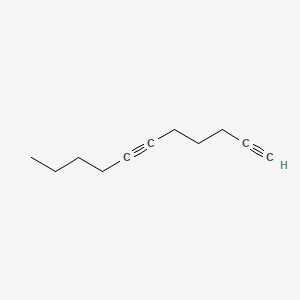

![1-[2-[Bis(isopropyl)phosphino]phenyl]-3,5-diphenyl-1H-pyrazole](/img/structure/B13810188.png)
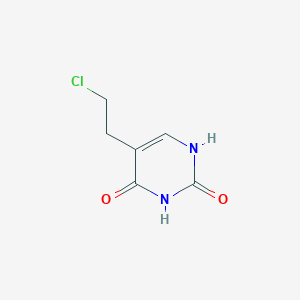
![Tetrasodium 2-[[4-chloro-6-[[3-[(1-hydroxy-4-sulphonato-2-naphthyl)azo]-4-sulphonatophenyl]amino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulphonate](/img/structure/B13810198.png)
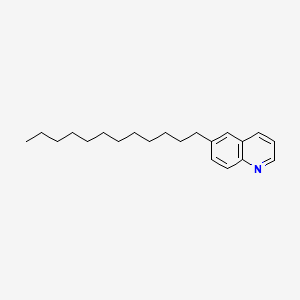
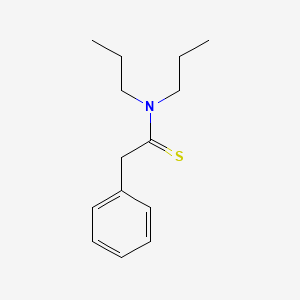
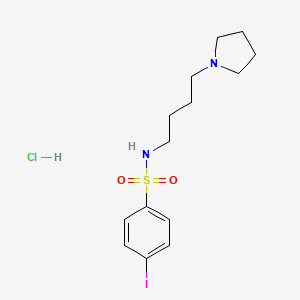
![3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one](/img/structure/B13810239.png)
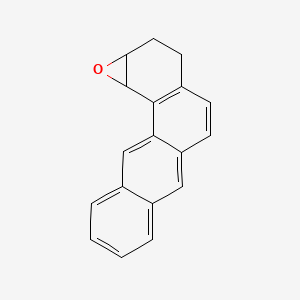
![D-Ethyl-2-[4-(4-[trifluoromethyl]phenoxy)phenoxy]propionate](/img/structure/B13810246.png)
![2-Azabicyclo[2.2.1]heptan-3-one, 2-[(acetyloxy)methyl]-5,6-dihydroxy-(9CI)](/img/structure/B13810253.png)
![1,2,5-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione](/img/structure/B13810254.png)
